![molecular formula C12H15F3O2 B12544651 2,2,2-Trifluoroethyl bicyclo[3.3.1]non-6-ene-3-carboxylate CAS No. 144434-96-8](/img/structure/B12544651.png)
2,2,2-Trifluoroethyl bicyclo[3.3.1]non-6-ene-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2,2-Trifluoroethyl bicyclo[3.3.1]non-6-ene-3-carboxylate is a chemical compound known for its unique structural features and potential applications in various fields. This compound belongs to the class of bicyclo[3.3.1]nonane derivatives, which are characterized by their rigid bicyclic framework. The presence of trifluoroethyl and carboxylate groups further enhances its chemical properties, making it a subject of interest in synthetic chemistry and material science .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-Trifluoroethyl bicyclo[3.3.1]non-6-ene-3-carboxylate typically involves multiple steps, starting from readily available precursors. One common approach is the Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic core. Subsequent functionalization steps introduce the trifluoroethyl and carboxylate groups. Reaction conditions often include the use of catalysts, controlled temperatures, and specific solvents to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger volumes, ensuring consistent quality, and implementing efficient purification techniques. The use of continuous flow reactors and automated systems can enhance the production efficiency and reduce costs .
化学反応の分析
Types of Reactions
2,2,2-Trifluoroethyl bicyclo[3.3.1]non-6-ene-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, affecting its reactivity and properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes. Substitution reactions can result in a variety of derivatives with different functional groups .
科学的研究の応用
2,2,2-Trifluoroethyl bicyclo[3.3.1]non-6-ene-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis, particularly in the development of new materials and catalysts.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals, polymers, and advanced materials
作用機序
The mechanism of action of 2,2,2-Trifluoroethyl bicyclo[3.3.1]non-6-ene-3-carboxylate involves its interaction with specific molecular targets and pathways. The trifluoroethyl group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes. Once inside the cell, it can interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context .
類似化合物との比較
Similar Compounds
Bicyclo[3.3.1]nonane derivatives: These compounds share the same bicyclic framework but differ in their functional groups.
Trifluoroethyl esters: Compounds with similar trifluoroethyl groups but different core structures.
Carboxylate esters: Esters with carboxylate groups but varying in their other substituents
Uniqueness
2,2,2-Trifluoroethyl bicyclo[3.3.1]non-6-ene-3-carboxylate is unique due to the combination of its rigid bicyclic structure and the presence of both trifluoroethyl and carboxylate groups. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
特性
CAS番号 |
144434-96-8 |
|---|---|
分子式 |
C12H15F3O2 |
分子量 |
248.24 g/mol |
IUPAC名 |
2,2,2-trifluoroethyl bicyclo[3.3.1]non-6-ene-3-carboxylate |
InChI |
InChI=1S/C12H15F3O2/c13-12(14,15)7-17-11(16)10-5-8-2-1-3-9(4-8)6-10/h1-2,8-10H,3-7H2 |
InChIキー |
UFDBSLLCZYTQCJ-UHFFFAOYSA-N |
正規SMILES |
C1C=CC2CC1CC(C2)C(=O)OCC(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-(3-{2-[2-(4-Ethoxyphenyl)ethenyl]phenyl}propyl)-6-methylquinoline](/img/structure/B12544581.png)
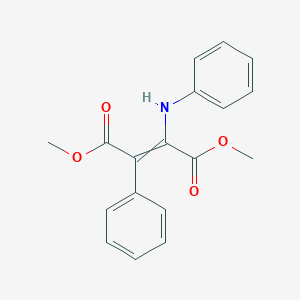
![(2S)-2,3-Bis[(12-methyltetradecyl)oxy]propan-1-OL](/img/structure/B12544592.png)

![1H-Pyrazolo[3,4-b]pyridine, 3-phenyl-4-(2-thienyl)-6-(trifluoromethyl)-](/img/structure/B12544612.png)
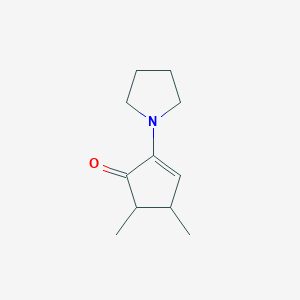
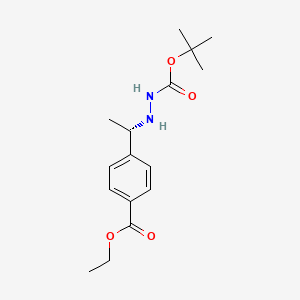

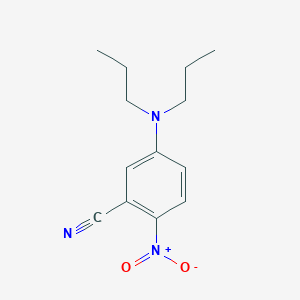
![1,2,4-Triazine, 3-(methylsulfonyl)-5-[3-(trifluoromethyl)phenyl]-](/img/structure/B12544627.png)
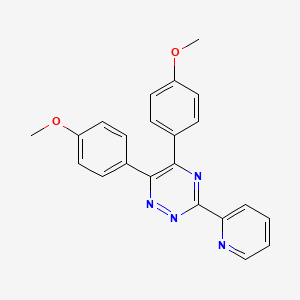
![[(2R,3S,5R)-2-(hydroxymethyl)-5-[5-methyl-2,4-dioxo-3-(phenylmethoxymethyl)pyrimidin-1-yl]oxolan-3-yl] benzoate](/img/structure/B12544645.png)
